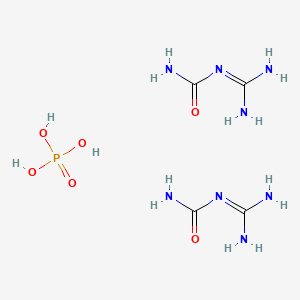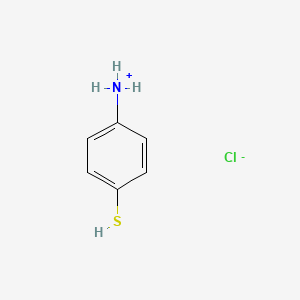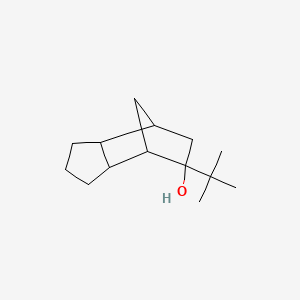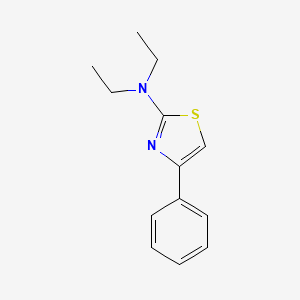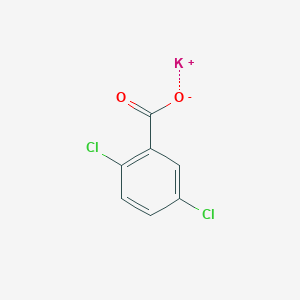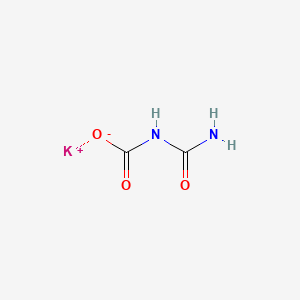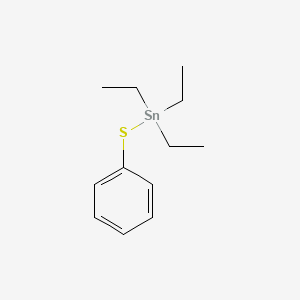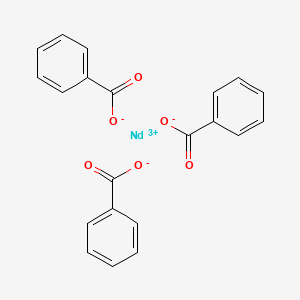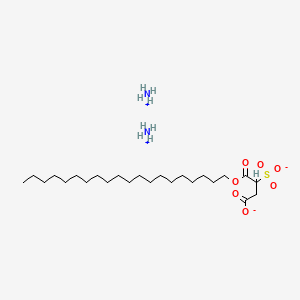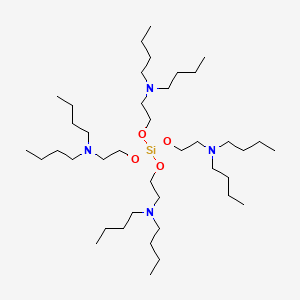
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid is a complex organic compound with the molecular formula C40H88N4O4Si . This compound is characterized by the presence of ethanol and dibutylamino groups, along with a tetraester linkage to silicic acid. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(dibutylamino)-, tetraester with silicic acid typically involves the esterification of silicic acid with 2-(dibutylamino)ethanol. This process can be carried out under acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in this synthesis include silicic acid, 2-(dibutylamino)ethanol, and a suitable esterification catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced techniques such as microreactors can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines .
Major Products
The major products formed from these reactions include various esters, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: This compound can be used in biochemical assays and as a component in certain biological buffers.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(dibutylamino)-, tetraester with silicic acid involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can act as a nucleophile, participating in various biochemical pathways. The silicic acid component can enhance the stability and solubility of the compound, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butylamino)ethanol
- 2-Dimethylaminoethanol
- 2-(Diethylamino)ethanol
- 2-(Diisopropylamino)ethanol
Uniqueness
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid is unique due to its tetraester linkage with silicic acid, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds .
Propiedades
Número CAS |
18846-62-3 |
|---|---|
Fórmula molecular |
C40H88N4O4Si |
Peso molecular |
717.2 g/mol |
Nombre IUPAC |
tetrakis[2-(dibutylamino)ethyl] silicate |
InChI |
InChI=1S/C40H88N4O4Si/c1-9-17-25-41(26-18-10-2)33-37-45-49(46-38-34-42(27-19-11-3)28-20-12-4,47-39-35-43(29-21-13-5)30-22-14-6)48-40-36-44(31-23-15-7)32-24-16-8/h9-40H2,1-8H3 |
Clave InChI |
HCLVYRMYWIQMSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCO[Si](OCCN(CCCC)CCCC)(OCCN(CCCC)CCCC)OCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


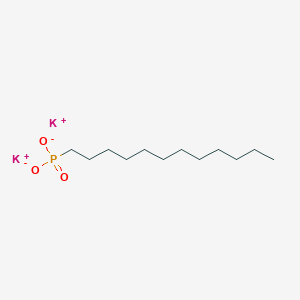
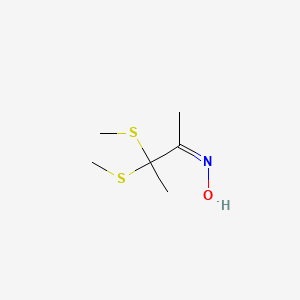
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

